2-Chloro-4-iodonicotinaldehyde

Overview

Description

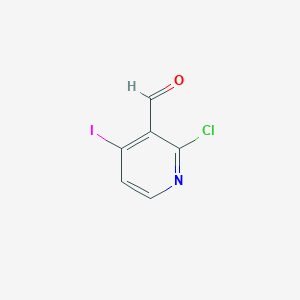

2-Chloro-4-iodonicotinaldehyde (CAS: 153034-90-3) is a halogen-substituted pyridine derivative with the molecular formula C₆H₃ClINO and a molecular weight of 267.45 g/mol . It is also known by synonyms such as 2-Chloro-4-iodopyridine-3-carboxaldehyde and 2-Chloro-3-formyl-4-iodopyridine . The compound features a pyridine ring substituted with chlorine (C-2), iodine (C-4), and an aldehyde group (C-3). This structure makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing heterocyclic frameworks. For example, it has been used as a starting material in the synthesis of compound SM-30, as reported by The Royal Society of Chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodonicotinaldehyde typically involves halogenation reactions. One common method includes the iodination of 2-chloronicotinaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of 2-chloro-4-iodonicotinalcohol.

Substitution: The halogen atoms in this compound can be substituted by other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

- Oxidation products include carboxylic acids and aldehyde derivatives.

- Reduction products include alcohols.

- Substitution reactions yield a variety of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-4-iodonicotinaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in numerous chemical reactions, facilitating the development of drugs with enhanced efficacy.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the compound's utility in synthesizing novel anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro, highlighting its potential as a scaffold for drug development aimed at treating various cancers .

Material Science Applications

In material science, this compound is explored for its role in the development of new materials with specific electronic properties. Its ability to form coordination complexes makes it suitable for applications in organic electronics and catalysis.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research indicates that incorporating this compound into OLEDs can enhance their performance by improving charge transport properties. The compound acts as an efficient electron transport layer, leading to increased device efficiency and stability .

Synthetic Methodologies

The compound is also significant in synthetic chemistry, particularly in developing new synthetic routes for complex organic molecules.

Example: Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This application is vital for constructing complex molecular architectures found in natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodonicotinaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, its halogenated structure allows it to interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following structurally related compounds share similarities with 2-Chloro-4-iodonicotinaldehyde but differ in substituents or functional groups, leading to distinct properties and applications:

Key Observations :

- Reactivity : The aldehyde group in this compound enables nucleophilic additions (e.g., forming oximes or hydrazones), whereas ester derivatives like Ethyl 2-chloro-4-iodonicotinate are more stable but less reactive .

- Electronic Effects: Replacing iodine with a dimethylamino group (as in 2-Chloro-4-(dimethylamino)nicotinaldehyde) increases electron density on the pyridine ring, altering its reactivity in cross-coupling reactions .

- Biological Activity: The acetyl-substituted analog (1-(4-Amino-2-chloropyridin-3-yl)ethanone) may exhibit different pharmacokinetic properties due to reduced polarity .

Spectroscopic and Analytical Data

- 1H NMR: For this compound, signals at δ = 7.96 ppm (d, J = 4 Hz) and 7.76 ppm (d, J = 4 Hz) correspond to protons on the pyridine ring.

- LC-MS : The observed m/z = 264.07/266.02 ([M+H]+) matches the calculated mass (262.90) with isotopic patterns consistent with Cl and I . In contrast, the oxime derivative (MW 282.47) would show a higher m/z value .

Research Findings and Industrial Relevance

- Commercial Availability: The compound is sold by suppliers like Sigma-Aldrich and Conier Chem&Pharma Limited, with pricing varying by quantity (e.g., 1 g for $400 for its oxime derivative) .

- Stability and Handling : The aldehyde group’s sensitivity to oxidation necessitates storage under inert conditions, whereas ester derivatives (e.g., Ethyl 2-chloro-4-iodonicotinate) offer improved stability for large-scale applications .

Biological Activity

2-Chloro-4-iodonicotinaldehyde is a halogenated derivative of nicotinaldehyde, recognized for its significant biological activity and potential therapeutic applications. This compound has garnered attention in various fields, including medicinal chemistry, neuropharmacology, and agricultural sciences. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Molecular Formula: C₆H₄ClINO

Molecular Weight: 221.46 g/mol

Melting Point: 101-103 °C

Boiling Point: 353.7 °C

The compound's structure features a pyridine ring substituted with chlorine and iodine at specific positions, which significantly influences its reactivity and biological interactions.

This compound primarily interacts with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: The oxime group can form hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity. This interaction is crucial for understanding the compound's potential as a therapeutic agent against various diseases .

- Receptor Modulation: Research indicates that this compound acts as a negative allosteric modulator at metabotropic glutamate receptors (mGluRs), which are implicated in neuropsychiatric disorders. This modulation suggests potential applications in drug development for conditions such as anxiety and depression .

- Antimicrobial Activity: The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or agrochemicals.

Antimicrobial Properties

This compound has demonstrated efficacy against various pathogens, including bacteria and fungi. Its unique halogenation pattern enhances its interaction with microbial targets, leading to effective inhibition of growth.

Neuropharmacological Applications

The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for treating neurological disorders. Studies have shown its effectiveness in influencing synaptic plasticity and neurotransmission through interactions with mGluRs .

Cancer Research

Recent studies have explored the role of this compound in cancer therapy, particularly its effects on hypoxia-inducible factors (HIFs). HIFs are critical regulators of cellular responses to hypoxia and are implicated in tumor progression. Inhibition of HIF activity by this compound may provide a novel approach to cancer treatment .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Chloro-3-iodo-5-methylpyridine | 0.92 | Similar halogenation pattern but different methyl substitution |

| 2-Chloro-4-iodo-5-methylpyridine | 0.90 | Shares structural features but varies in methyl position |

| 1-(2-Chloro-4-iodopyridin-3-yl)ethanone | 0.88 | Contains an ethanone group instead of an aldehyde |

This comparative analysis highlights the unique attributes of this compound that contribute to its distinct biological activities.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Neuropharmacological Study: A study investigated the effects of this compound on mGluR-mediated signaling pathways in animal models of anxiety. Results indicated significant anxiolytic effects, suggesting its potential as an alternative treatment for anxiety disorders.

- Antimicrobial Efficacy: In vitro studies assessed the antimicrobial properties against various bacterial strains, revealing that this compound effectively inhibited growth at low concentrations, supporting its use in developing new antimicrobial agents.

- Cancer Therapeutics: Research focused on the compound's ability to inhibit HIF2α activity in renal cell carcinoma models demonstrated reduced tumor growth rates, indicating its promise as a targeted therapy for specific cancer types .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-Chloro-4-iodonicotinaldehyde, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves halogenation and formylation of pyridine derivatives. For example, iodination at the 4-position of 2-chloronicotinaldehyde can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like DMF at 60–80°C. Optimization requires controlling stoichiometry (e.g., 1.2 equivalents of ICl) and reaction time (6–8 hours) to minimize side products like di-iodinated species. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : H NMR should show the aldehyde proton as a singlet near δ 10.0 ppm, with aromatic protons in the δ 7.5–8.5 ppm range. C NMR will confirm the aldehyde carbon (~190 ppm) and halogenated carbons (C-I: ~90 ppm; C-Cl: ~140 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS should display the molecular ion peak at m/z 267.45 (M) with isotopic patterns consistent with Cl and I.

- IR : A strong C=O stretch near 1700 cm confirms the aldehyde group .

Advanced Research Questions

Q. How do the electronic effects of the chloro and iodo substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing chloro group at the 2-position activates the pyridine ring for NAS by increasing the electrophilicity of adjacent carbons. The iodo group at the 4-position acts as a directing group, favoring substitution at the 6-position due to its larger atomic radius and polarizability. Computational studies (e.g., DFT with the B3LYP functional) can model charge distribution and predict regioselectivity .

Q. What computational approaches are suitable for predicting the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) and basis sets like 6-31G(d) for lighter atoms and LANL2DZ for iodine can model transition states and electron density maps. Solvent effects (e.g., DMSO) should be incorporated using the Polarizable Continuum Model (PCM). Frontier Molecular Orbital (FMO) analysis identifies reactive sites by evaluating HOMO-LUMO gaps .

Q. How can contradictory data regarding the stability of this compound under varying storage conditions be systematically resolved?

- Methodological Answer :

- Controlled Stability Studies : Store samples under inert atmospheres (N or Ar), varying temperature (−20°C, 4°C, RT) and humidity (0–80% RH). Monitor degradation via HPLC every 7 days.

- Data Reconciliation : Use ANOVA to compare degradation rates. If discrepancies persist, validate analytical methods (e.g., calibrate HPLC with fresh standards) and replicate experiments in triplicate. Cross-reference findings with independent studies on analogous pyridine aldehydes .

Q. What strategies are recommended for synthesizing derivatives like this compound oxime, and what analytical challenges arise during their characterization?

- Methodological Answer :

- Synthesis : React this compound with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (3:1) under reflux (2–4 hours). Monitor via TLC (Rf ~0.3 in EtOAc/hexane).

- Challenges : Oxime formation may produce E/Z isomers, complicating NMR analysis. Use NOESY to distinguish isomers or derivatize with acetic anhydride to stabilize the product. High-resolution MS is essential to confirm the molecular ion (m/z 282.47) and rule out side reactions .

Properties

IUPAC Name |

2-chloro-4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZCXONVRBYGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434610 | |

| Record name | 2-Chloro-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-90-3 | |

| Record name | 2-Chloro-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.